

5-Fluorouridine 5'-phosphate structure and chemical formula

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Compound of Interest

Compound Name: 5-Fluorouridine 5'-phosphate

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An In-depth Technical Guide to **5-Fluorouridine 5'-Phosphate**: Structure, Properties, and Metabolic Significance

This technical guide provides a comprehensive overview of **5-Fluorouridine 5'-phosphate**, a key metabolite of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, properties, and its central role in the mechanism of action of fluoropyrimidine drugs.

Chemical Structure and Formula

5-Fluorouridine 5'-phosphate, commonly referred to as 5-Fluorouridine 5'-monophosphate (FUMP), is a pyrimidine ribonucleoside 5'-monophosphate. It is structurally analogous to uridine 5'-monophosphate (UMP), with the key difference being the substitution of a fluorine atom at the C5 position of the uracil base.

Chemical Formula: C₉H₁₂FN₂O₉P[1][2]

IUPAC Name: [(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate[1][3]

The structure of **5-Fluorouridine 5'-phosphate** consists of three main components: a 5-fluorouracil base, a ribose sugar, and a single phosphate group attached to the 5' carbon of the ribose.



Physicochemical and Quantitative Data

The following table summarizes the key quantitative properties of 5-Fluorouridine 5'-monophosphate.

Property	Value	Source
Molecular Weight	342.17 g/mol	[1][2]
Monoisotopic Mass	342.02644512 Da	[1]
Topological Polar Surface Area	166 Ų	[1]
Hydrogen Bond Donor Count	4	[1]
Hydrogen Bond Acceptor Count	9	[1]
Rotatable Bond Count	3	[1]
XLogP3	-3.6	[1]

Metabolic Pathway and Biological Significance

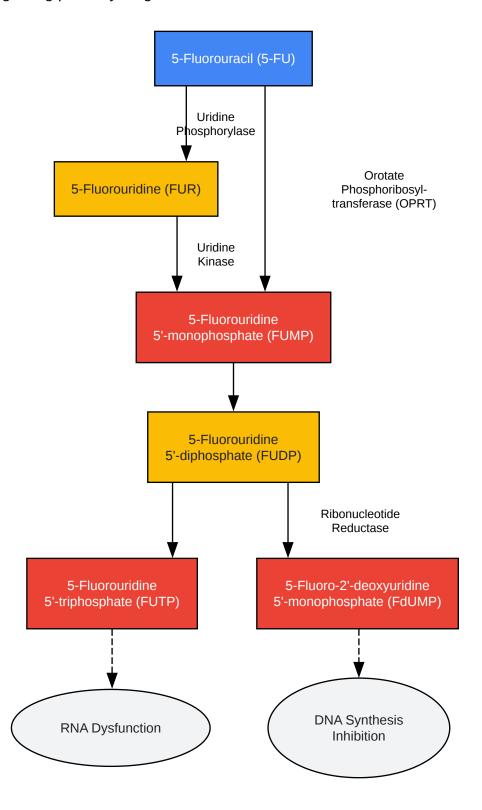
5-Fluorouridine 5'-monophosphate is not administered directly as a drug but is formed intracellularly from 5-Fluorouracil (5-FU). The metabolic activation of 5-FU to FUMP is a critical step for its cytotoxic activity.[3][4] There are two primary pathways for the synthesis of FUMP from 5-FU:

- Direct Conversion: 5-FU is directly converted to FUMP by the enzyme orotate phosphoribosyltransferase (OPRT), utilizing 5-phosphoribosyl-1-pyrophosphate (PRPP) as a cofactor.[3]
- Two-Step Conversion: 5-FU is first converted to 5-fluorouridine (FUR) by uridine phosphorylase (UP), which is then phosphorylated to FUMP by uridine kinase (UK).[3]

Once formed, FUMP serves as a precursor to other active metabolites, namely 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[5] FUTP is incorporated into RNA, leading to disruption of RNA synthesis and function, while FdUMP is a potent inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis and repair.[4][6]



The metabolic conversion of 5-FU and the subsequent actions of its metabolites are depicted in the following signaling pathway diagram.



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Metabolic activation of 5-Fluorouracil (5-FU) and the role of FUMP.

Experimental Protocols Enzymatic Synthesis of 5-Fluorouridine 5'-Phosphate

The following protocol is based on the enzymatic synthesis of FUMP from 5-fluorouracil and 5-phosphoribosyl-1-pyrophosphate (PRPP) catalyzed by a pyrimidine phosphoribosyltransferase, as described in studies of the enzyme from mammalian cells.[7][8]

Objective: To synthesize **5-Fluorouridine 5'-phosphate** in vitro using a cell-free extract containing pyrimidine phosphoribosyltransferase.

Materials:

- Cell-free extract from P1534J mouse leukemic cells (or other suitable source of pyrimidine phosphoribosyltransferase)
- 5-Fluorouracil (5-FU)
- 5-Phosphoribosyl-1-pyrophosphate (PRPP)
- Tris-HCl buffer (pH 7.4)
- Magnesium chloride (MgCl₂)
- EDTA
- Incubator or water bath at 38°C
- Thin-layer chromatography (TLC) or paper chromatography system
- UV lamp for visualization of nucleotides

Procedure:

- Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
 - Tris-HCl buffer (e.g., 50 mM, pH 7.4)



- MgCl₂ (e.g., 2 mM)
- PRPP (e.g., 1 mM)
- 5-FU (e.g., 0.5 mM, can be radiolabeled for easier detection)
- Cell-free extract (protein concentration to be optimized)
- Bring to a final volume with distilled water.
- Incubation: Incubate the reaction mixture at 38°C for a specified time (e.g., 30-60 minutes).
 The optimal incubation time should be determined empirically.
- Reaction Termination: Stop the reaction by adding a small volume of a solution that will denature the enzymes, such as perchloric acid, or by heat inactivation.
- Product Identification:
 - Centrifuge the terminated reaction mixture to pellet the precipitated protein.
 - Spot the supernatant onto a chromatography paper or TLC plate.
 - Develop the chromatogram using a suitable solvent system. A common system for separating nucleotides is a mixture of isobutyric acid, ammonia, and water.
 - After development, dry the chromatogram and visualize the spots under a UV lamp. The product, FUMP, can be identified by comparing its migration to that of a known FUMP standard.

Logical Workflow for FUMP Synthesis and Identification



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Workflow for the enzymatic synthesis and identification of FUMP.



This guide provides a foundational understanding of **5-Fluorouridine 5'-phosphate** for researchers and professionals. Further investigation into the kinetics of the enzymes involved and the downstream effects of its metabolites will provide a more complete picture of its role in cancer chemotherapy.

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